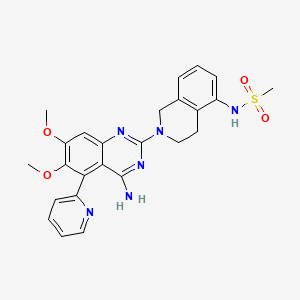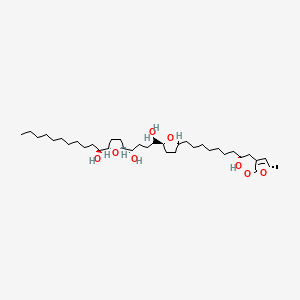
Taprizosin
Übersicht
Beschreibung
Es wird hauptsächlich zur Vasodilatation bei der Behandlung der benignen Prostatahyperplasie eingesetzt . Diese Verbindung ist bekannt für ihre Fähigkeit, die glatte Muskulatur in Blutgefäßen und der Prostata zu entspannen, wodurch der Harnfluss verbessert und der Blutdruck gesenkt wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Taprizosin erfolgt in mehreren Schritten, beginnend mit der Herstellung der zentralen Quinazolinstruktur. Die wichtigsten Schritte sind:
Bildung des Quinazolin-Kerns: Dies beinhaltet die Reaktion von 4-Amino-6,7-Dimethoxyquinazolin mit geeigneten Reagenzien, um die Kernstruktur zu bilden.
Substitutionsreaktionen: Der Quinazolin-Kern unterliegt Substitutionsreaktionen, um die Pyridinyl- und Isochinolinyl-Gruppen einzuführen.
Endgültige Zusammenstellung:
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Häufig verwendete Lösungsmittel und Reagenzien sind Dimethylsulfoxid (DMSO) und Methansulfonamid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Taprizosin involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the core structure.
Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the pyridinyl and isoquinolinyl groups.
Final Assembly:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents and reagents used include dimethyl sulfoxide (DMSO) and methanesulfonamide .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Taprizosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Quinazolin-Kern zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Sulfonamide werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiter verarbeitet werden, um this compound zu erhalten. Das Endprodukt ist eine hochreine Form von this compound, die für pharmazeutische Anwendungen geeignet ist .
Wissenschaftliche Forschungsanwendungen
Taprizosin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von Alpha-1-Adrenozeptorantagonisten verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf die Entspannung der glatten Muskulatur und die Blutdruckregulation.
Medizin: Wird hauptsächlich zur Behandlung der benignen Prostatahyperplasie und der Hypertonie eingesetzt.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika verwendet, die auf Alpha-1-Adrenozeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv Alpha-1-Adrenozeptoren hemmt. Diese Hemmung führt zur Entspannung der glatten Muskulatur in Blutgefäßen und der Prostata. Die molekularen Ziele sind Alpha-1-Adrenozeptoren, und die beteiligten Signalwege stehen im Zusammenhang mit dem adrenergen Signalweg .
Wirkmechanismus
Taprizosin exerts its effects by selectively inhibiting alpha-1 adrenoceptors. This inhibition results in the relaxation of smooth muscles in blood vessels and the prostate. The molecular targets include alpha-1 adrenoceptors, and the pathways involved are related to the adrenergic signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Terazosin: Ein weiterer Alpha-1-Adrenozeptorantagonist, der für ähnliche Indikationen eingesetzt wird.
Prazosin: Ein bekannter Alpha-1-Adrenozeptorantagonist mit ähnlichen pharmakologischen Eigenschaften.
Doxazosin: Wird zur Behandlung von Hypertonie und benigner Prostatahyperplasie eingesetzt.
Einzigartigkeit von Taprizosin
This compound ist aufgrund seiner hohen Selektivität und oralen Aktivität einzigartig. Es hat eine überlegene Wirksamkeit in Bezug auf Vasodilatation und Entspannung der glatten Muskulatur im Vergleich zu anderen ähnlichen Verbindungen gezeigt .
Eigenschaften
CAS-Nummer |
210538-44-6 |
|---|---|
Molekularformel |
C25H26N6O4S |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide |
InChI |
InChI=1S/C25H26N6O4S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29) |
InChI-Schlüssel |
OLYXPBZBZBVRGD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC |
Aussehen |
Solid powder |
| 210538-44-6 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl)-methanesulfonamide UK-338,003 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)










![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
![(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681865.png)
